Cas no 123482-12-2 (D-Streptamine,O-2-deoxy-2-[(hydroxyacetyl)methylamino]-a-L-glucopyranosyl-(1®2)-O-5-deoxy-3-C-formyl-a-L-lyxofuranosyl-(1®4)-N,N'-bis(aminoiminomethyl)- (9CI))

D-Streptamine,O-2-deoxy-2-[(hydroxyacetyl)methylamino]-a-L-glucopyranosyl-(1®2)-O-5-deoxy-3-C-formyl-a-L-lyxofuranosyl-(1®4)-N,N'-bis(aminoiminomethyl)- (9CI) structure
123482-12-2 structure
Product Name:D-Streptamine,O-2-deoxy-2-[(hydroxyacetyl)methylamino]-a-L-glucopyranosyl-(1®2)-O-5-deoxy-3-C-formyl-a-L-lyxofuranosyl-(1®4)-N,N'-bis(aminoiminomethyl)- (9CI)
CAS-nummer:123482-12-2
MF:C23H41N7O14
MW:639.610146284103
CID:196188
PubChem ID:3083015
Update Time:2025-04-19

D-Streptamine,O-2-deoxy-2-[(hydroxyacetyl)methylamino]-a-L-glucopyranosyl-(1®2)-O-5-deoxy-3-C-formyl-a-L-lyxofuranosyl-(1®4)-N,N'-bis(aminoiminomethyl)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • ashimycin B
    • D-Streptamine,O-2-deoxy-2-[(hydroxyacetyl)methylamino]-a-L-glucopyranosyl-(1&reg
    • N-[2-[2-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-2-hydroxy-N-methylacetamide
    • 2)-O-5-deoxy-3-C-formyl-a-L-lyxofuranosyl-(1
    • 2)-O-5-deoxy-3-C-formyl-a-L-lyxofuranosyl-(1&reg
    • 4)-N,N'-bis(aminoiminomethyl)- (9CI)
    • D-Streptamine, O-2-deoxy-2-((hydroxyacetyl)methylamino)-alpha-L-glucopyranosyl-(1-2)-O-5-deoxy-3-C-formyl-alpha-L-lyxofuranosyl-(1-4)-N,N'-bis(aminoiminomethyl)-
    • N'',N'''''-{4-[(5-deoxy-2-O-{2-deoxy-2-[(hydroxyacetyl)(methyl)amino]hexopyranosyl}-3-C-formylpentofuranosyl)oxy]-2,5,6-trihydroxycyclohexane-1,3-diyl}diguanidine
    • 123482-12-2
    • N,N'-{4-[(5-Deoxy-2-O-{2-deoxy-2-[(hydroxyacetyl)(methyl)amino]hexopyranosyl}-3-C-formylpentofuranosyl)oxy]-2,5,6-trihydroxycyclohexane-1,3-diyl}diguanidine
    • DTXSID30924508
    • D-Streptamine,O-2-deoxy-2-[(hydroxyacetyl)methylamino]-a-L-glucopyranosyl-(1®2)-O-5-deoxy-3-C-formyl-a-L-lyxofuranosyl-(1®4)-N,N'-bis(aminoiminomethyl)- (9CI)
    • Inchi: 1S/C23H41N7O14/c1-6-23(40,5-33)18(44-19-11(30(2)8(34)4-32)15(38)12(35)7(3-31)42-19)20(41-6)43-17-10(29-22(26)27)13(36)9(28-21(24)25)14(37)16(17)39/h5-7,9-20,31-32,35-40H,3-4H2,1-2H3,(H4,24,25,28)(H4,26,27,29)
    • InChI-sleutel: QGZXKOYUROSPLZ-UHFFFAOYSA-N
    • LACHT: O(C1C(C(C=O)(C(C)O1)O)OC1C(C(C(C(CO)O1)O)O)N(C(CO)=O)C)C1C(C(C(C(C1/N=C(\N)/N)O)/N=C(\N)/N)O)O

Berekende eigenschappen

  • Exacte massa: 639.27133
  • Monoisotopische massa: 639.271
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 12
  • Aantal waterstofbondacceptatoren: 16
  • Zware atoomtelling: 44
  • Aantal draaibare bindingen: 10
  • Complexiteit: 1080
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 15
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 4
  • XLogP3: -8.7
  • Topologisch pooloppervlak: 365Ų

Experimentele eigenschappen

  • Dichtheid: 1.96
  • Kookpunt: 1029°Cat760mmHg
  • Vlampunt: 576.1°C
  • Brekindex: 1.75
  • PSA: 364.94
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